2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile
Overview
Description
2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, an ethylpiperazine moiety, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of the piperazine ring allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological studies: The compound is used in the development of bioactive molecules with antimicrobial and anticancer properties.
Industrial applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
- 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
- 2-Chloro-4-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile
Uniqueness
2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring can affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c1-2-16-3-5-17(6-4-16)12-8-10(9-14)7-11(13)15-12/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRRKROMCBPHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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